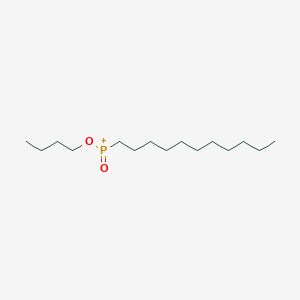

Undecyl-phosphinic acid butyl ester

Description

Undecyl-phosphinic acid butyl ester is an organophosphorus compound characterized by a phosphinic acid backbone (R₂P(O)OH) where one hydrogen atom is replaced by an undecyl (C₁₁H₂₃) group and the hydroxyl group is esterified with a butyl (C₄H₉) alcohol.

Properties

Molecular Formula |

C15H32O2P+ |

|---|---|

Molecular Weight |

275.39 g/mol |

IUPAC Name |

butoxy-oxo-undecylphosphanium |

InChI |

InChI=1S/C15H32O2P/c1-3-5-7-8-9-10-11-12-13-15-18(16)17-14-6-4-2/h3-15H2,1-2H3/q+1 |

InChI Key |

NMCDBKCWJHBQLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC[P+](=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Phosphinic Acids

The most straightforward method involves the esterification of undecyl-phosphinic acid with butanol. This acid-catalyzed reaction typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst. For instance, heating undecyl-phosphinic acid with excess butanol at 80–100°C for 6–12 hours yields the butyl ester, with water removed via azeotropic distillation to shift equilibrium.

Key parameters influencing yield :

Transesterification of Phosphinic Acid Esters

Transesterification offers a milder alternative by reacting methyl or ethyl phosphinic acid esters with butanol. Triethyl orthoacetate has emerged as an effective alkoxy donor, enabling selective monoesterification at 30–40°C. For example, methyl undecyl-phosphinate reacts with butanol in the presence of triethyl orthoacetate, achieving 85% conversion to the butyl ester within 4 hours.

Advantages over direct esterification :

-

Avoids handling corrosive phosphinic acids directly.

Temperature-Dependent Selectivity in Esterification

A pivotal study demonstrated that reaction temperature dictates the ratio of mono- to diesters (Table 1). At 30°C, monoesters form exclusively via an intermediate 1,1-diethoxyethyl ester, whereas temperatures above 90°C favor diesterification. For this compound, maintaining 30–40°C ensures >95% selectivity for the monoester.

Table 1: Temperature Effects on Esterification of Butylphosphonic Acid

| Temperature (°C) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|

| 30 | 99 | 94 | <1 |

| 90 | 100 | <1 | 89 |

| Data adapted from PMC8466293 |

Large-Scale Industrial Synthesis

Continuous-Flow Reactor Design

Recent patents describe continuous-flow systems for high-throughput production. By coupling a phosphinic acid feed stream with butanol in a tubular reactor at 100°C and 10 bar pressure, residence times are reduced to 30 minutes, achieving 92% yield. This method minimizes thermal degradation and enhances reproducibility.

Purification and Isolation

Crude reaction mixtures are purified via fractional distillation under reduced pressure (10–20 mmHg). The butyl ester fraction distills at 180–190°C, with purity >98% confirmed by ³¹P NMR. Alternatives include column chromatography using silica gel and ethyl acetate/hexane eluents, though this is less feasible industrially.

Analytical Characterization

Spectroscopic Techniques

Mass Spectrometry

High-resolution MS (HRMS) of the molecular ion [M+H]⁺ at m/z 277.2218 aligns with the theoretical mass of C₁₅H₃₄O₂P.

Challenges and Mitigation Strategies

Steric Hindrance

The undecyl chain’s bulkiness slows nucleophilic attack during esterification. Solutions include:

Chemical Reactions Analysis

Undecyl-phosphinic acid butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions are less common for phosphinic acid esters but can occur under specific conditions.

Substitution: The ester group can be substituted with other functional groups through reactions with reagents like trimethylsilyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of phosphinic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Research indicates that phosphinic acid derivatives may exhibit anti-cancer properties. A study highlighted the potential of phosphonic acids in targeting non-small-cell lung cancer, suggesting that undecyl-phosphinic acid butyl ester could be further explored in this context .

Cosmetic Applications

The compound's emulsifying and thickening properties make it suitable for use in cosmetic formulations. Specifically, this compound can enhance the stability and texture of creams and lotions.

Emulsification and Stability

It acts as an effective emulsifier and stabilizer in various cosmetic products, including:

- Moisturizers

- Shampoos

- Conditioners

- Sunscreens

Table 2: Cosmetic Formulations Utilizing this compound

| Product Type | Functionality |

|---|---|

| Shampoos | Thickening agent |

| Conditioners | Emulsifying agent |

| Creams | Stabilizer |

| Sunscreens | Enhances spreadability |

Cosmetic Formulation Study

A study demonstrated the use of this compound in a moisturizing cream formulation. The results indicated improved texture and stability over time compared to formulations without the ester .

Lipid Metabolism Research

In another case, the interaction of this compound with gastric triacylglycerol lipase was analyzed to assess its potential role in lipid metabolism regulation. The findings suggested that the compound could influence lipid digestion processes positively .

Mechanism of Action

The mechanism of action of undecyl-phosphinic acid butyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit gastric triacylglycerol lipase, an enzyme involved in lipid metabolism . The compound exerts its effects by binding to the active site of the enzyme, thereby preventing the hydrolysis of triglycerides .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Undecyl-phosphinic acid butyl ester with structurally related phosphinic/phosphonic esters based on substituent length, functional groups, and reported properties:

*Estimated based on alkyl chain contributions.

†Predicted via extrapolation from shorter-chain analogues (e.g., logP increases by ~0.5 per additional CH₂ group) .

Key Observations:

- logP and Hydrophobicity : The undecyl chain significantly enhances hydrophobicity compared to methyl, ethyl, or hexyl substituents. For example, hexylphosphonic acid diethyl ester (logP ~4.2) is less hydrophobic than the undecyl analogue due to its shorter alkyl chain . Dimethylmalonic acid butyl tetradecyl ester (logP 6.6) aligns with trends suggesting longer alkyl chains elevate logP .

- Thermal Stability : Butyl methylphosphinate exhibits a melting point of 495.71 K and boiling point of 874.99 K, attributed to dispersive interactions in its crystal lattice . This compound is expected to have even higher thermal stability due to stronger van der Waals forces from the extended alkyl chain.

Molecular Interactions and Solid-State Behavior

Phosphinic esters exhibit polymorphism and diverse solid-state packing modes. For instance:

- Butyl methylphosphinate forms metastable phases stabilized by O-H···O hydrogen bonds, while thermodynamically stable phases rely on dispersive interactions .

- Diethyl butylphosphonate demonstrates hydrogen-bonded networks due to its ethoxy groups, contrasting with the dispersive dominance in alkyl-rich analogues .

For this compound, dispersive interactions are predicted to dominate its crystal structure, similar to hexylphosphonic acid diethyl ester and dimethylmalonic acid derivatives . The lack of strong hydrogen-bonding groups (e.g., hydroxyl or ethoxy) further supports this behavior.

Q & A

Q. What are the established synthesis routes for undecyl-phosphinic acid butyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of undecyl-phosphinic acid with butanol using acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC). Key parameters include:

- Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions like oxidation.

- Molar ratios : Excess butanol (1.5–2:1) to drive esterification equilibrium.

- Purification : Column chromatography or recrystallization to isolate the ester, monitored via TLC or HPLC .

- Yield Optimization : DOE (Design of Experiments) can identify interactions between variables (e.g., catalyst concentration vs. time) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹H/³¹P NMR : Phosphorus shifts (~30–40 ppm for phosphinic esters) and alkyl chain splitting patterns confirm structure .

- FT-IR : P=O stretching (1150–1250 cm⁻¹) and P-C bonds (700–800 cm⁻¹) differentiate phosphinic esters from phosphates .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₅H₃₃O₂P, theoretical 276.2 g/mol) and fragmentation pathways .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalable applications?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, reaction time) at two levels (high/low):

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst Loading | 1 mol% | 5 mol% |

| Reaction Time | 6 h | 12 h |

- Outcome : ANOVA identifies significant interactions (e.g., temperature × catalyst loading impacts yield). Response surface models predict optimal conditions .

Q. What computational strategies predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ester hydrolysis rates in acidic/alkaline environments.

- Quantum Chemistry (DFT) : Calculate activation energies for P-O bond cleavage.

- Validation : Compare computational results with experimental accelerated aging studies (e.g., 70°C, pH 2–12 for 48h) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for undecyl-phosphinic acid derivatives?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation).

- Sample Purity : Re-purify samples to exclude contaminants (e.g., unreacted acid or solvent residues).

- Isotopic Labeling : Track reaction pathways using deuterated butanol to confirm ester formation .

Stability and Reactivity

Q. What experimental protocols assess the hydrolytic stability of this compound in aqueous systems?

- Methodological Answer :

- Accelerated Hydrolysis : Incubate ester in buffered solutions (pH 3–10) at 50°C. Monitor degradation via:

- HPLC : Quantify residual ester and hydrolysis products.

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order models .

Safety and Handling

Q. What safety protocols are critical for handling phosphinic acid esters in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data and Experimental Design

Q. How can researchers leverage computational tools to design experiments for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.